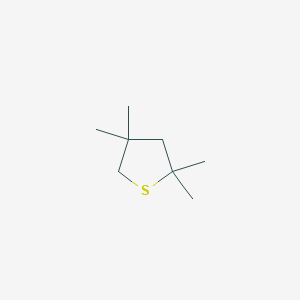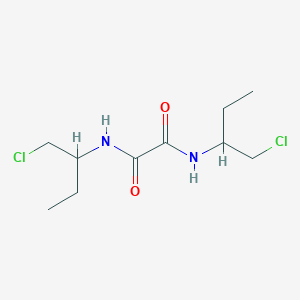
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is a chemical compound with the molecular formula C8H16Cl2N2O2. It is a derivative of ethanediamide, where two 1-chlorobutan-2-yl groups are attached to the nitrogen atoms of the ethanediamide backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide typically involves the reaction of ethanediamide with 1-chlorobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorides. The general reaction scheme is as follows:
Ethanediamide+21-chlorobutan-2-yl chloride→N 1 ,N 2 -Bis(1-chlorobutan-2-yl)ethanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form ethanediamide and 1-chlorobutan-2-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N1,N~2~-Bis(1-azidobutan-2-yl)ethanediamide.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially with the removal of chlorine atoms.
Hydrolysis: Ethanediamide and 1-chlorobutan-2-ol.
科学的研究の応用
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
- N~1~,N~2~-Bis(1-bromobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-iodobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-fluorobutan-2-yl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is unique due to its specific reactivity profile, particularly the presence of chlorine atoms which can be selectively substituted or modified. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research and industrial applications.
特性
CAS番号 |
61051-16-9 |
|---|---|
分子式 |
C10H18Cl2N2O2 |
分子量 |
269.17 g/mol |
IUPAC名 |
N,N'-bis(1-chlorobutan-2-yl)oxamide |
InChI |
InChI=1S/C10H18Cl2N2O2/c1-3-7(5-11)13-9(15)10(16)14-8(4-2)6-12/h7-8H,3-6H2,1-2H3,(H,13,15)(H,14,16) |
InChIキー |
QVWSIYUPMQJEEV-UHFFFAOYSA-N |
正規SMILES |
CCC(CCl)NC(=O)C(=O)NC(CC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


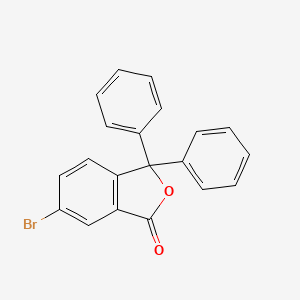
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
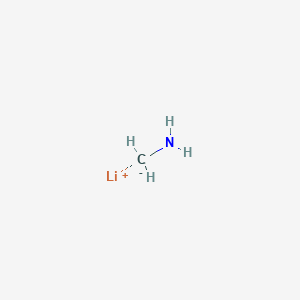
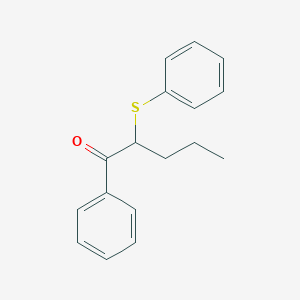

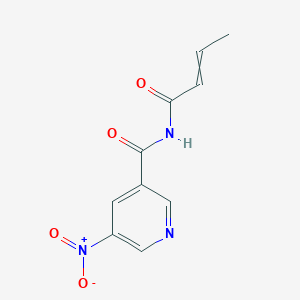
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
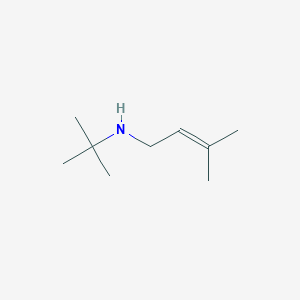

![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)

